![molecular formula C13H14ClNO2 B1517606 1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one CAS No. 1018660-58-6](/img/structure/B1517606.png)
1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one
Overview
Description
Scientific Research Applications
Proteomics Research
This compound is utilized in proteomics research as a reagent for protein characterization and modification. Its reactivity with amino groups makes it suitable for labeling peptides and proteins, which is essential for studying protein structure, function, and interactions .
Medicinal Chemistry
In medicinal chemistry , it serves as a building block for the synthesis of potential therapeutic agents. Its indole moiety is a common structural component in many drugs, and modifications to this core can lead to new pharmacologically active molecules. For instance, it can be used to synthesize analogs of known indole-based drugs with improved efficacy or reduced side effects .
Biotechnology
The compound finds applications in biotechnology for enzyme inhibition studies. Due to its structural similarity to tryptophan, it can act as a competitive inhibitor for enzymes that utilize tryptophan as a substrate, thus helping in understanding enzyme mechanisms and designing enzyme inhibitors .
Pharmacology
In pharmacology , it’s used for drug discovery and development processes. It can be employed in high-throughput screening assays to identify compounds with desirable biological activity. Its role in the synthesis of lidocaine, a local anesthetic, highlights its importance in developing pharmacological agents .
Organic Synthesis
Organic synthesis: sees its use as an intermediate for complex organic molecules. Its reactive acetyl group allows for further functionalization, making it a versatile precursor for synthesizing a wide range of organic compounds, including heterocyclic compounds, which are prevalent in many pharmaceuticals .
Analytical Chemistry
Lastly, in analytical chemistry , this compound can be used as a standard or reference material in chromatographic analysis. Its well-defined structure and properties allow for its use in method development and calibration of analytical instruments to ensure accurate and precise measurements .
properties
IUPAC Name |
1-[5-(2-chloroacetyl)-2,3-dihydroindol-1-yl]propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-2-13(17)15-6-5-9-7-10(12(16)8-14)3-4-11(9)15/h3-4,7H,2,5-6,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJSSSDVMPXBKFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C1C=CC(=C2)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-(2-chloroacetyl)-2,3-dihydro-1H-indol-1-yl]propan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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